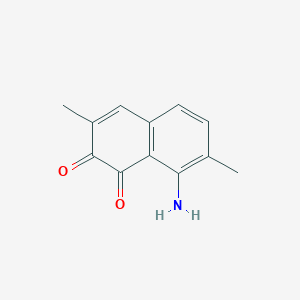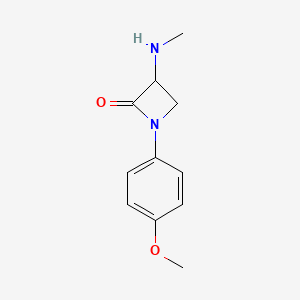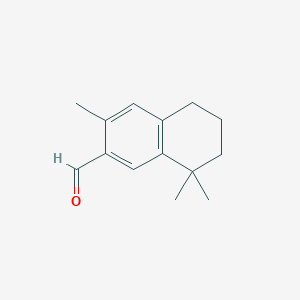![molecular formula C13H15NO B11898202 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol CAS No. 69727-19-1](/img/structure/B11898202.png)
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylnaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylnaphthalene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires elevated temperatures and pressures to proceed efficiently.
Another method involves the reduction of 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding 2-((2-Methylnaphthalen-1-yl)amino)ethanol.
Industrial Production Methods
Industrial production of 2-((2-Methylnaphthalen-1-yl)amino)ethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient conversion and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methylnaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde or 2-((2-Methylnaphthalen-1-yl)amino)acetone.
Applications De Recherche Scientifique
2-((2-Methylnaphthalen-1-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-((2-Methylnaphthalen-1-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde: This compound is an aldehyde derivative and has different reactivity and applications.
2-((2-Methylnaphthalen-1-yl)amino)acetone: This ketone derivative also has distinct properties and uses.
2-((2-Methylnaphthalen-1-yl)amino)propane: This compound has a different carbon chain length and exhibits unique chemical behavior.
The uniqueness of 2-((2-Methylnaphthalen-1-yl)amino)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
69727-19-1 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-[(2-methylnaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-8-9-15/h2-7,14-15H,8-9H2,1H3 |
Clé InChI |
LLADPAAIILZBQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)







![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)


